molecular formula C14H16Cl2N2O3S B12683781 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- CAS No. 178980-02-4

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B12683781
CAS No.: 178980-02-4
M. Wt: 363.3 g/mol
InChI Key: LZPGWPLAVRGRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a sulfonyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes .

Preparation Methods

The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

178980-02-4

Molecular Formula

C14H16Cl2N2O3S

Molecular Weight

363.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C14H16Cl2N2O3S/c1-8(2)13-14(18(3)12(7-19)17-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3

InChI Key

LZPGWPLAVRGRNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.